Cyclooctylhydrazine

Description

BenchChem offers high-quality Cyclooctylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclooctylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

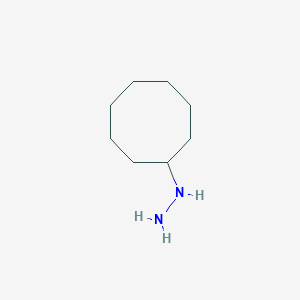

Structure

3D Structure

Properties

IUPAC Name |

cyclooctylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-10-8-6-4-2-1-3-5-7-8/h8,10H,1-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGWLCCUUHMQBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583325 | |

| Record name | Cyclooctylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57369-89-8 | |

| Record name | Cyclooctylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclooctylhydrazine hydrochloride CAS 92379-99-2 properties

An In-depth Technical Guide to Cyclooctylhydrazine Hydrochloride (CAS 92379-99-2)

Introduction

Cyclooctylhydrazine hydrochloride (CAS 92379-99-2) is an organic compound belonging to the family of substituted hydrazine salts. While hydrazine derivatives are pivotal as intermediates and building blocks in pharmaceuticals, agrochemicals, and materials science, publicly available experimental data for this specific cyclooctyl analogue is notably scarce. This guide is designed for researchers, scientists, and drug development professionals who may be considering this molecule for novel synthesis or as a scaffold in discovery programs.

In the absence of direct experimental reports, this document provides a predictive and methodological framework. As scientists, we often work at the edge of the known, extrapolating from established principles and analogous structures to inform our research. Therefore, this guide will:

-

Predict the core physicochemical properties of cyclooctylhydrazine hydrochloride based on its structure and data from closely related analogues.

-

Propose a logical and robust synthetic pathway adaptable for its laboratory-scale preparation.

-

Outline a comprehensive workflow for its analytical characterization to confirm identity and purity.

-

Detail critical safety, handling, and storage protocols derived from established data for the hydrazine hydrochloride chemical class.

This approach ensures that while we acknowledge the frontiers of current knowledge, we ground our recommendations in solid, verifiable scientific principles and established laboratory practices.

Part 1: Predicted Physicochemical and Structural Properties

The properties of a molecule are dictated by its structure. Cyclooctylhydrazine hydrochloride combines a bulky, nonpolar eight-membered carbocyclic ring with a highly polar, ionizable hydrazine hydrochloride moiety. This duality will govern its behavior, from solubility to reactivity.

Structural Analysis

The core structure consists of a cyclooctane ring covalently bonded to a hydrazine group (-NHNH₂), which is protonated and paired with a chloride ion to form the hydrochloride salt.

Caption: Predicted structure of Cyclooctylhydrazine hydrochloride.

Comparative Data Table

To establish a baseline for expected properties, we can compare the calculated molecular formula and weight of cyclooctylhydrazine hydrochloride with the known experimental data of its lower homologue, cyclohexylhydrazine hydrochloride.

| Property | Cyclooctylhydrazine Hydrochloride (Predicted) | Cyclohexylhydrazine Hydrochloride (Experimental) |

| CAS Number | 92379-99-2 | 24214-73-1 |

| Molecular Formula | C₈H₁₉ClN₂ | C₆H₁₅ClN₂[1] |

| Molecular Weight | 178.70 g/mol | 150.65 g/mol [1] |

| Melting Point | Predicted >115 °C | 110-114 °C[1] |

| Appearance | Predicted white crystalline powder | Crystalline Powder[1] |

| Solubility | Predicted soluble in water, methanol; sparingly soluble in nonpolar solvents | Soluble in water[1] |

Causality Behind Predictions:

-

Melting Point: The addition of two methylene (-CH₂-) groups increases the molecular weight and van der Waals forces compared to the cyclohexyl analogue. This typically leads to a higher melting point.

-

Solubility: The hydrochloride salt form renders the molecule ionic, ensuring good solubility in polar protic solvents like water. The large, hydrophobic cyclooctyl group will likely reduce this solubility compared to smaller alkylhydrazines and impart some solubility in less polar solvents like dichloromethane or ethyl acetate.

Part 2: Proposed Synthetic Pathway

While a specific, validated protocol for cyclooctylhydrazine hydrochloride is not published, a reliable synthesis can be designed based on well-established transformations in organic chemistry. A logical and field-proven approach starts from the readily available cyclooctanone.

Two-Step Synthetic Protocol

Step 1: Reductive Amination to form Cyclooctylhydrazine

This step involves the formation of a hydrazone intermediate from cyclooctanone and hydrazine, followed by its reduction to the target hydrazine. Sodium cyanoborohydride (NaBH₃CN) is an excellent choice for this transformation as it is a mild reducing agent that selectively reduces the C=N double bond of the hydrazone in situ without reducing the starting ketone.

-

To a stirred solution of cyclooctanone (1.0 eq) in methanol, add hydrazine hydrate (1.2 eq).

-

Adjust the pH of the mixture to 5-6 using glacial acetic acid. This is critical to catalyze the formation of the hydrazone intermediate.

-

In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol.

-

Slowly add the NaBH₃CN solution to the reaction mixture, maintaining the temperature below 30 °C.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS to confirm the disappearance of the starting material.

-

Once complete, carefully quench the reaction by adding 1M HCl to decompose excess reducing agent (Caution: HCN gas may evolve; perform in a well-ventilated fume hood).

-

Basify the mixture with 2M NaOH to a pH > 10 and extract the free base (cyclooctylhydrazine) with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclooctylhydrazine free base.

Step 2: Formation of the Hydrochloride Salt

This is a standard acid-base reaction to convert the basic hydrazine to its stable, crystalline hydrochloride salt.

-

Dissolve the crude cyclooctylhydrazine free base from the previous step in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

A white precipitate of cyclooctylhydrazine hydrochloride should form immediately.

-

Continue adding the HCl solution until no further precipitation is observed.

-

Stir the resulting slurry for 30 minutes at 0-5 °C to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield the final cyclooctylhydrazine hydrochloride.

Caption: Proposed two-step synthesis workflow.

Part 3: Recommended Analytical Characterization

Confirming the structure and purity of the synthesized product is paramount. A multi-technique approach provides a self-validating system of characterization.

Spectroscopic Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This is the primary tool for structural confirmation. Based on analogous structures like cyclooctylamine[2], the following signals are expected:

-

A broad multiplet between 1.4 and 1.9 ppm integrating to 14 protons, corresponding to the seven -CH₂- groups of the cyclooctyl ring.

-

A multiplet signal further downfield, likely between 3.0 and 3.5 ppm, integrating to one proton, for the -CH- group attached to the nitrogen.

-

Broad, exchangeable signals for the -NH- and -NH₃⁺ protons, which may appear over a wide range and can be confirmed by a D₂O exchange experiment.

-

-

¹³C NMR: This will confirm the carbon framework.

-

Multiple signals between approximately 25 and 40 ppm for the cyclooctyl ring carbons.

-

A unique downfield signal, likely between 50 and 60 ppm, for the carbon atom bonded to the nitrogen (-CH-N).

-

2. Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.

-

N-H Stretching: Strong, broad absorption bands are expected in the 2500-3200 cm⁻¹ region, characteristic of amine hydrochloride salts.

-

C-H Stretching: Sharp peaks just below 3000 cm⁻¹ (typically ~2850-2950 cm⁻¹) corresponding to the sp³ C-H bonds of the cyclooctyl ring.

-

N-H Bending: A medium to strong absorption band around 1500-1600 cm⁻¹ is characteristic of the ammonium (-NH₃⁺) scissoring vibration.

3. High-Resolution Mass Spectrometry (HRMS)

HRMS will confirm the elemental composition.

-

The analysis would be performed on the free base (cyclooctylhydrazine, C₈H₁₈N₂). The expected exact mass for the molecular ion [M+H]⁺ would be calculated and compared to the experimental value, with a mass accuracy of <5 ppm being the standard for confirmation.

Caption: Comprehensive analytical characterization workflow.

Part 4: Safety, Handling, and Storage

Given the absence of a specific Safety Data Sheet (SDS) for cyclooctylhydrazine hydrochloride, all handling and safety procedures must be based on the known hazards of closely related compounds, such as cyclohexylhydrazine hydrochloride , and the general class of hydrazine derivatives.[3][4][5] This compound must be treated as hazardous until proven otherwise.

Hazard Identification

Based on analogues, Cyclooctylhydrazine hydrochloride should be presumed to have the following GHS classifications:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage[3] |

| Serious Eye Damage | Category 1 | Causes serious eye damage[3] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Likely Category 4 | Harmful if swallowed, in contact with skin, or if inhaled[5] |

| Respiratory Irritation | --- | May cause respiratory irritation[3] |

Experimental Protocols for Safe Handling

-

Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

-

Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory. Ensure gloves are inspected before use and disposed of properly.[4]

-

Respiratory Protection: If there is a risk of dust generation and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.

-

-

Handling Procedures:

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] The compound may be air-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain product quality.[3] Store in a corrosives-compatible area.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

References

- Google Patents. (2016). CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride.

-

PubChem. Hydrazine, cyclopropyl-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

-

Chemistry Learner. Hydrazine Hydrochloride – Applications, Properties, and Uses in Industry and Research. [Link]

- Google Patents. (2007). CN1896067A - Industrial production process of hydralazine hydrochloride.

-

ChemWhat. CYCLOHEXYLHYDRAZINE HYDROCHLORIDE CAS#: 24214-73-1. [Link]

Sources

Technical Monograph: 1-Cyclooctylhydrazine Hydrochloride

[1]

Chemical Identity & Structural Core

1-Cyclooctylhydrazine is a secondary hydrazine featuring a cyclooctyl ring attached to the hydrazine nitrogen. In pharmaceutical and agrochemical synthesis, it is almost exclusively handled as its monohydrochloride salt to prevent oxidation and improve crystallinity.

Key Identifiers

| Parameter | Data |

| Common Name | 1-Cyclooctylhydrazine hydrochloride |

| Systematic Name | Cyclooctylhydrazine monohydrochloride |

| CAS Registry Number | 92379-99-2 |

| Molecular Formula | C₈H₁₈N₂ · HCl |

| Molecular Weight | 178.70 g/mol (Salt); 142.24 g/mol (Free Base) |

| SMILES | C1CCCC(CCC1)NN.Cl |

| InChI Key | InChI=1S/C8H18N2.ClH/c9-10-8-6-4-2-1-3-5-7-8;/h8,10H,1-7,9H2;1H |

Structural Analysis

The molecule consists of a lipophilic cyclooctyl ring (C₈H₁₅) bonded to a polar hydrazine group (-NH-NH₂).

-

Lipophilicity: The cyclooctyl ring is significantly more hydrophobic than cyclopentyl or cyclohexyl analogs, influencing the LogP and membrane permeability of drug candidates derived from this scaffold.

-

Conformation: The cyclooctane ring exists in a dynamic equilibrium of boat-chair and crown conformations, which can impact the steric bulk projected during nucleophilic attacks in synthesis.

Synthesis & Production Protocols

The synthesis of 1-cyclooctylhydrazine presents a challenge: direct alkylation of hydrazine with cyclooctyl halides is prone to poly-alkylation. The industry-standard method is Reductive Amination or Reductive Hydrazination .

Route A: Reductive Hydrazination (Preferred)

This method couples cyclooctanone with a hydrazine source (often protected) followed by reduction.

Protocol:

-

Imine Formation: Cyclooctanone is treated with tert-butyl carbazate (Boc-hydrazine) in mild acid to form the Boc-hydrazone.

-

Reduction: The hydrazone is reduced using Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB).

-

Deprotection: The Boc group is removed with 4M HCl in dioxane/ether to precipitate the target hydrochloride salt.

Figure 1: Step-wise synthesis via reductive amination of cyclooctanone.

Alternative Route: Direct Reductive Amination

Direct reaction with hydrazine hydrate and H₂/Pt or NaBH₃CN is possible but often yields the symmetrical 1,2-dicyclooctylhydrazine byproduct. The Boc-protected route (2.1) is superior for purity.

Physicochemical Characterization

Experimental data for the hydrochloride salt (CAS 92379-99-2) is less ubiquitous than for smaller rings, but properties follow the homologous series trend.

| Property | Value / Description | Note |

| Physical State | White to off-white crystalline solid | Hygroscopic |

| Melting Point | 100°C – 140°C (Estimated) | Analogous to cyclohexylhydrazine HCl (mp 113-116°C) |

| Solubility | Soluble in Water, Methanol, DMSO | Poor solubility in Hexanes, Et₂O |

| Acidity (pKa) | ~7.5 - 8.5 (for the conjugate acid) | Hydrazines are weaker bases than amines |

Spectroscopic Signature (Predicted)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.0–10.0 ppm: Broad singlets (3H/4H, -NH₂⁺Cl⁻ and -NH-).

-

δ 3.0–3.2 ppm: Multiplet (1H, cyclooctyl CH -N).

-

δ 1.4–1.9 ppm: Multiplets (14H, cyclooctyl ring protons).

-

-

MS (ESI+): m/z = 143.15 [M+H]⁺ (Free base mass).

Applications in Drug Discovery

1-Cyclooctylhydrazine is a strategic building block for introducing the bulky, lipophilic cyclooctyl group into heterocyclic scaffolds.

Pyrazole Synthesis

Reaction with 1,3-diketones yields 1-cyclooctylpyrazoles. This is critical for kinase inhibitors where the cyclooctyl group fills hydrophobic pockets (e.g., ATP binding sites).

Triazole Synthesis

Reaction with nitriles or imidates yields 1,2,4-triazoles, common pharmacophores in antifungal and antiviral agents.

Figure 2: Divergent synthesis pathways for heterocyclic scaffold construction.

Handling & Safety (E-E-A-T)

As a hydrazine derivative, this compound must be handled with rigorous safety protocols.

-

Toxicity: Hydrazines are potential carcinogens and skin sensitizers.

-

Stability: The hydrochloride salt is stable at room temperature but should be stored under inert gas (Argon/Nitrogen) to prevent oxidation and moisture absorption.

-

Disposal: Quench excess hydrazine with bleach (Sodium Hypochlorite) to oxidize it to nitrogen gas before disposal, or incinerate in a chemical waste facility.

References

-

ChemicalBook. 1-Cyclooctylhydrazine Hydrochloride Product Data (CAS 92379-99-2). Retrieved from

-

National Institutes of Health (NIH). PubChem Compound Summary: Cyclooctane Derivatives and Hydrazines. Retrieved from

-

Master Organic Chemistry. Reductive Amination: Mechanism and Protocols. Retrieved from

-

Santa Cruz Biotechnology. Cycloalkylhydrazine Analogues. Retrieved from

Comparative Technical Analysis: Cyclohexylhydrazine vs. Cyclooctylhydrazine

Executive Summary

This technical guide analyzes the structural, synthetic, and physicochemical distinctions between Cyclohexylhydrazine (C₆-Hyd) and Cyclooctylhydrazine (C₈-Hyd). While both serve as alkyl-hydrazine building blocks in medicinal chemistry—primarily for the synthesis of fused heterocycles like indoles and pyrazoles—their utility is divergent. Cyclohexylhydrazine represents a rigid, metabolically predictable scaffold , whereas cyclooctylhydrazine offers a high-lipophilicity, conformationally dynamic alternative used to probe hydrophobic pockets or alter pharmacokinetic profiles.

Structural & Conformational Dynamics[1]

The defining difference between these two entities lies not in the hydrazine moiety (

Cyclohexylhydrazine: The Rigid Standard

The cyclohexane ring exists predominantly in a chair conformation . This structure is essentially strain-free, with bond angles close to

-

Dynamics: Rigid. The energy barrier to flip is significant (~10.8 kcal/mol).

-

Substituent Positioning: The hydrazine group will preferentially adopt the equatorial position (

-value for -

Implication: Drug candidates containing this motif have predictable vectors; the hydrazine (or fused ring) projects in a defined spatial orientation.

Cyclooctylhydrazine: The Flexible Lipophile

The cyclooctane ring is a "floppy" system with no single lowest-energy conformation. It fluctuates between boat-chair (BC) and crown conformations.

-

Dynamics: Highly flexible. The ring suffers from Prelog strain (transannular interaction between hydrogens across the ring) and torsional strain.

-

Substituent Positioning: The hydrazine group faces significant steric bulk from the ring itself. The "inside-outside" conformational flipping is rapid.

-

Implication: In protein binding, the C₈ ring acts as a "wobble" element, capable of molding into large, non-specific hydrophobic pockets, but with a higher entropic penalty upon binding compared to the C₆ analog.

Comparative Visualization (DOT)

The following diagram illustrates the conformational energy landscape and synthetic logic.

Figure 1: Conformational and metabolic logic flow comparing the rigid C6 scaffold against the flexible, lipophilic C8 scaffold.

Physicochemical Profile (Data Summary)

The addition of two methylene units (

| Feature | Cyclohexylhydrazine | Cyclooctylhydrazine | Impact on Drug Design |

| Formula | C8 increases MW by ~28 Da. | ||

| LogP (Est.) | ~1.2 - 1.5 | ~2.3 - 2.6 | C8 is significantly more lipophilic; better BBB penetration but higher risk of non-specific binding. |

| Ring Strain | ~0 kcal/mol (Chair) | ~9-10 kcal/mol | C8 is more reactive towards oxidation; harder to synthesize fused rings without byproducts. |

| Topological Polar Surface Area (TPSA) | ~38 Ų | ~38 Ų | Identical (driven by hydrazine headgroup). |

| Metabolic Liability | C4-Hydroxylation | Transannular Oxidation | C8 has multiple sites for CYP450 attack due to ring flexibility. |

Synthetic Methodologies

Direct alkylation of hydrazine with alkyl halides (e.g., Cyclooctyl bromide + Hydrazine) is not recommended due to poly-alkylation (yielding

The Reductive Amination pathway is the industry standard for high-purity synthesis of both analogs.

Synthesis Workflow

-

Condensation: Ketone + Hydrazine Carboxylate (e.g., Boc-hydrazine)

Hydrazone. -

Reduction: Hydrazone + Reducing Agent (

or -

Deprotection: Acidic cleavage

Alkylhydrazine Salt.

Specific Nuances

-

Cyclohexanone (C6): Reacts rapidly. Sterics are minimal.[1] High yields (>85%).

-

Cyclooctanone (C8): Reacts slower due to transannular strain. The carbonyl carbon is more hindered.

-

Critical Modification: Requires stronger activation (e.g., catalytic acetic acid) and longer reaction times.

-

Reduction: Hydrogenation (

) of the C8-hydrazone can be sluggish; Sodium Cyanoborohydride (

-

Experimental Protocol: Synthesis of Cyclooctylhydrazine HCl

Objective: Synthesis of Cyclooctylhydrazine hydrochloride via reductive amination. This protocol prioritizes purity over speed, utilizing a Boc-protected intermediate to prevent over-alkylation.

Safety: Hydrazines are potential carcinogens and skin sensitizers. Work in a fume hood.

Phase A: Hydrazone Formation[2]

-

Reagents: Cyclooctanone (10 mmol), tert-Butyl carbazate (Boc-hydrazine, 10.5 mmol).

-

Solvent: Ethanol (anhydrous, 30 mL).

-

Procedure:

-

Dissolve cyclooctanone and Boc-hydrazine in ethanol.

-

Add catalytic acetic acid (2 drops).

-

Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Observation: The bulky C8 ketone may require longer reflux than C6.

-

-

Workup: Concentrate in vacuo. The hydrazone intermediate often solidifies upon cooling.

Phase B: Selective Reduction

-

Reagents: Crude Hydrazone, Sodium Cyanoborohydride (

, 15 mmol), Acetic Acid (glacial). -

Solvent: Methanol (40 mL).

-

Procedure:

-

Dissolve hydrazone in Methanol.

-

Cool to 0°C.

-

Add

portion-wise (Caution: -

Add Acetic Acid dropwise to maintain pH ~4-5 (Methyl Orange indicator is useful here).

-

Stir at Room Temperature for 12 hours.

-

-

Workup:

-

Quench with saturated

. -

Extract with Ethyl Acetate (3x).

-

Wash organics with brine, dry over

. -

Purification: Flash chromatography is usually required for the C8 analog to remove unreacted ketone (lipophilic impurities).

-

Phase C: Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane.

-

Procedure:

-

Dissolve purified Boc-cyclooctylhydrazine in minimal dioxane.

-

Add 4M HCl/Dioxane (5 eq) at 0°C.

-

Stir 2 hours. A white precipitate should form.

-

Filter and wash with diethyl ether.

-

-

Result: Cyclooctylhydrazine Hydrochloride (White solid).

Reactivity & Application: The Fischer Indole Test

The most common application of these hydrazines is the synthesis of cycloalkyl-fused indoles (e.g., Tetrahydrocarbazole derivatives).

-

Cyclohexylhydrazine + Ketone: Yields Tetrahydrocarbazoles .[2] The reaction is robust because the resulting 6-membered fused ring is stable.

-

Cyclooctylhydrazine + Ketone: Yields Cycloocta[b]indoles .

-

Challenge: The [3,3]-sigmatropic rearrangement (key step in Fischer synthesis) is sensitive to steric bulk. The formation of the new C-C bond is hindered by the C8 ring's transannular hydrogens.

-

Outcome: Lower yields are typical. Harsh acidic conditions (e.g., Polyphosphoric acid at 100°C) are often required, whereas C6 analogs often cyclize with mild Lewis acids (

).

-

Pathway Visualization (DOT)

Figure 2: The Fischer Indole Synthesis pathway highlighting the divergence in yield and strain between C6 and C8 analogs.

References

-

Åstrand, A., et al. (2018).[3] "Correlations Between Metabolism and Structural Elements of the Alicyclic Fentanyl Analogs...". Archives of Toxicology. (Demonstrates the metabolic oxidation shift from N-dealkylation to ring oxidation as ring size increases from C6 to C8).

-

Master Organic Chemistry. (2014). "A-Values For Substituted Cyclohexanes." (Authoritative source for conformational energy values of cyclohexane substituents).

-

Chemistry LibreTexts. (2022). "Conformations of Cycloalkanes: Cyclohexane vs Cyclooctane." (Detailed physical organic chemistry of ring strain and Prelog strain).

- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.

- Smith, P.A.S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. Benjamin.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclooctylhydrazine molecular weight and physical state

Physicochemical Profile, Synthetic Architecture, and Handling Protocols

Executive Summary

Cyclooctylhydrazine (CAS: 57369-89-8) is a specialized cycloalkyl-hydrazine intermediate used primarily in the synthesis of bioactive heterocycles, including pyrazoles and indazoles.[1] Due to the inherent nucleophilicity of the hydrazine moiety combined with the lipophilic bulk of the cyclooctyl ring, it serves as a critical building block for modulating solubility and steric hindrance in drug discovery scaffolds.

This guide provides a definitive technical analysis of cyclooctylhydrazine, focusing on its molecular weight, physical state, and a self-validating synthetic protocol designed to maximize yield while mitigating the oxidation risks associated with free-base hydrazines.

Physicochemical Specifications

The physical state of cyclooctylhydrazine is dictated by its protonation state. While the free base is theoretically isolable, it is kinetically unstable toward oxidation and typically exists as a viscous oil or low-melting solid. For research and industrial applications, it is almost exclusively handled as the hydrochloride salt.

Table 1: Core Property Data

| Property | Free Base | Hydrochloride Salt |

| Chemical Name | Cyclooctylhydrazine | Cyclooctylhydrazine Hydrochloride |

| CAS Number | 57369-89-8 | 92379-99-2 |

| Molecular Formula | C₈H₁₈N₂ | C₈H₁₈N₂ · HCl |

| Molecular Weight | 142.24 g/mol | 178.70 g/mol |

| Physical State | Viscous liquid or low-melting solid (hygroscopic) | White to off-white crystalline solid |

| Solubility | Soluble in EtOH, DCM, DMSO | Soluble in Water, MeOH, DMSO |

| Stability | Prone to air oxidation (forms hydrazones/azines) | Stable under inert atmosphere at 4°C |

Technical Insight: The cyclooctyl ring introduces significant lipophilicity (cLogP ~ 2.5 for the base), distinguishing it from smaller homologues like cyclopentylhydrazine. This impacts purification; the free base will partition into organic solvents (DCM/EtOAc) at basic pH, whereas the salt remains in the aqueous phase or precipitates from non-polar solvents.

Synthetic Architecture: Reductive Amination Protocol

Direct alkylation of hydrazine with cyclooctyl bromide is discouraged due to the "poly-alkylation effect," where the product is more nucleophilic than the starting material, leading to N,N-dicyclooctyl byproducts.

The Reductive Amination Route is the industry standard for high-fidelity synthesis. This method couples cyclooctanone with hydrazine hydrate to form a hydrazone intermediate, which is selectively reduced to the target hydrazine.

3.1 Mechanistic Pathway

Figure 1: Step-wise synthesis of Cyclooctylhydrazine HCl via reductive amination.

3.2 Experimental Protocol (Self-Validating)

Objective: Synthesize 10g of Cyclooctylhydrazine HCl.

-

Hydrazone Formation (The Equilibrium Shift):

-

Dissolve Cyclooctanone (1.0 eq) in Ethanol.

-

Add Hydrazine Hydrate (3.0 eq) dropwise at 0°C. Note: Excess hydrazine prevents azine formation (dimerization).

-

Stir at room temperature for 4 hours. Monitor by TLC (disappearance of ketone).

-

Validation Check: The hydrazone intermediate is often unstable; proceed immediately to reduction or evaporate excess hydrazine under high vacuum if switching solvents.

-

-

Reduction (The Selectivity Step):

-

Catalytic Hydrogenation (Preferred): Transfer the hydrazone solution to a hydrogenation vessel. Add 5% Pt/C (5 wt%). Hydrogenate at 3 atm (45 psi) for 6–12 hours.

-

Alternative: Use NaBH₃CN (1.5 eq) in MeOH with trace acetic acid (pH 4–5) if high-pressure equipment is unavailable.

-

Validation Check: LC-MS should show a major peak at [M+H]⁺ = 143.2.

-

-

Isolation & Salt Formation:

-

Filter catalyst through Celite. Concentrate filtrate.

-

Dissolve residue in Diethyl Ether or MTBE.

-

Add 4M HCl in Dioxane (1.1 eq) dropwise with vigorous stirring.

-

Result: White precipitate forms immediately.

-

Filter and wash with cold ether to remove unreacted cyclooctanone or hydrazine residues.

-

Handling, Safety & Stability

Hydrazines are notorious for their toxicity and instability. Strict adherence to the following protocol is mandatory for personnel safety and compound integrity.

4.1 Stability Decision Tree

Figure 2: Storage and handling logic to prevent degradation.

4.2 Safety Parameters

-

Toxicity: Hydrazines are potential carcinogens and skin sensitizers. All handling must occur in a fume hood.

-

Incompatibility: Avoid contact with strong oxidizers (creates nitrogen gas/heat) and aldehydes/ketones (unless intended for reaction).

Analytical Characterization

To certify the identity of the synthesized material, compare analytical data against these expected values.

-

¹H NMR (DMSO-d₆, 400 MHz):

- 1.40–1.80 (m, 14H, Cyclooctyl ring protons).

- 3.15 (m, 1H, N-CH ring proton).

- 8.5–9.5 (br s, 3H, -NH-NH3⁺ exchangeable).

-

Mass Spectrometry (ESI+):

-

Calculated [M+H]⁺: 143.24

-

Observed [M+H]⁺: 143.2 ± 0.1

-

-

Appearance:

-

The HCl salt should be a white, free-flowing powder. Yellowing indicates oxidation.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9266, Cyclooctane. Retrieved from [Link]

- Ragnarsson, U. (2001).Synthetic methodology for alkyl hydrazines. Chemical Society Reviews.

Sources

Thermodynamic Characterization of Cyclooctyl-Substituted Hydrazines

Executive Summary

Cyclooctyl-substituted hydrazines represent a niche but structurally significant class of nitrogenous compounds.[1] The fusion of a high-energy nitrogen-nitrogen (N-N) bond with a conformationally complex cyclooctyl ring creates a unique thermodynamic profile.[1] While lower cycloalkyl hydrazines (cyclopentyl, cyclohexyl) are well-characterized, the cyclooctyl variants exhibit distinct steric strain (Prelog strain) and lipophilicity that make them attractive candidates for specific pharmaceutical applications (e.g., MAO inhibitors) and high-energy fuels.[1]

This guide provides a rigorous framework for determining the thermodynamic properties of N-cyclooctylhydrazine (

Structural & Conformational Analysis

The Cyclooctyl Constraint

Unlike the rigid chair conformation of cyclohexane, the cyclooctyl ring exists in a dynamic equilibrium of boat-chair (BC) and crown conformations. The substitution of a hydrazine moiety introduces significant transannular interactions.

-

Prelog Strain: The hydrogen atoms across the ring (C1 to C5) interact sterically. Replacing a hydrogen with a bulky

group alters this strain energy.[2][1] -

N-N Bond Lability: The typical N-N bond dissociation energy (BDE) is approx. 167 kJ/mol. In cyclooctylhydrazine, steric crowding can weaken this bond, lowering the onset temperature for thermal decomposition (

).[1]

Predicted Thermodynamic Baseline

In the absence of direct experimental values in public databases, we utilize Group Additivity Methods (Benson’s Increments) to establish a baseline for validation.

| Property | Predicted Value (Est.) | Rationale |

| Cyclooctane baseline ( | ||

| Boiling Point | Extrapolated from cyclohexylhydrazine ( | |

| LogP | High lipophilicity due to the |

Experimental Protocols: The "Gold Standard"

To validate the theoretical values, the following self-validating experimental workflows are required.

Synthesis & Purification Pathway

Before thermodynamic measurement, high-purity samples (>99.9%) are essential.[2][1] Traces of hydrazine hydrate or cyclooctanone will skew calorimetric data.[2]

Protocol:

-

Condensation: Reaction of cyclooctanone with hydrazine hydrate to form cyclooctanone hydrazone.[2][1]

-

Reduction: Catalytic hydrogenation (Pt/C) or reduction with

to yield N-cyclooctylhydrazine.[2][1] -

Purification: Fractional distillation under reduced pressure (to prevent thermal degradation) followed by zone refining if solid.[2][1]

Combustion Calorimetry (Enthalpy of Formation)

Objective: Determine the standard molar enthalpy of formation (

Methodology: Static bomb calorimetry is unsuitable due to the potential for incomplete combustion of the hydrazine moiety. Rotating Bomb Calorimetry is the required standard.

-

Sample Preparation: Encapsulate 0.5g of N-cyclooctylhydrazine in a Mylar bag (to prevent evaporation/oxidation).

-

Combustion: Burn in excess oxygen (3.0 MPa) with 10 mL of deionized water in the bomb to dissolve

species. -

Correction: Analyze the final bomb solution for

and

Data Processing:

Knudsen Effusion (Vapor Pressure & Sublimation)

Objective: Determine Enthalpy of Sublimation/Vaporization (

Why: Cyclooctylhydrazine has low vapor pressure and thermal instability.[2][1] Standard ebulliometry will decompose the sample.

Protocol:

-

Place crystalline sample in a Knudsen cell (glass or titanium) with a known orifice area (

).[1] -

Maintain high vacuum (

) and step temperature from 298 K to 320 K. -

Measure mass loss rate (

) using a Quartz Crystal Microbalance (QCM).[1] -

Calculate vapor pressure (

) using the Knudsen equation:

Visualization of Characterization Workflow

Caption: Integrated workflow for the synthesis, purification, and thermodynamic characterization of cyclooctyl hydrazines.

Applications & Critical Implications

Pharmaceutical Relevance

In drug development, the cyclooctyl group is often employed as a "lipophilic anchor."[2]

-

Metabolic Stability: The

ring is susceptible to cytochrome P450 oxidation. Thermodynamic stability data ( -

Hydrazine Toxicity: Understanding the N-N bond strength is vital. Weaker bonds correlate with higher hydrazine release in vivo, leading to hepatotoxicity.[2][1] If

, the compound is flagged as a high-risk metabolic liability.[1]

Energetic Materials

While less energy-dense than strained cage compounds (e.g., CL-20), cyclooctyl hydrazines serve as binders or plasticizers in propellant formulations.[2][1] Their high boiling points and lipophilicity improve the mechanical properties of cast-cured explosives, preventing brittleness at low temperatures.

References

-

Feller, D., Bross, D. H., & Ruscic, B. (2017).[2][1] Enthalpy of Formation of N2H4 (Hydrazine) Revisited. Journal of Physical Chemistry A. Link[1]

-

Dorofeeva, O. V., et al. (2017).[2][1] Enthalpies of Formation of Hydrazine and Its Derivatives. Journal of Physical Chemistry A. Link

-

NIST Chemistry WebBook. Thermochemical Data for Cyclooctane. National Institute of Standards and Technology.[2][3] Link

-

Verevkin, S. P., et al. (2025).[2][1] Thermodynamics of Cycloalkyl Derivatives: Vaporization and Sublimation. ResearchGate. Link

-

Simmie, J. M. (2023).[2][1] Kinetics and Thermochemistry of Hydrazine-Based Fuels. MDPI Energies.[2][1] Link[1]

Sources

Solubility Profile & Physicochemical Characterization: Cyclooctylhydrazine Hydrochloride

The following technical guide details the solubility profile, physicochemical behavior, and experimental characterization of Cyclooctylhydrazine Hydrochloride.

Technical Guide for Process Chemistry & Formulation

Executive Summary

Cyclooctylhydrazine Hydrochloride (HCl) represents a unique class of "surfactant-like" ionic intermediates. Unlike short-chain homologs (e.g., methylhydrazine) which are highly water-soluble, the cyclooctyl moiety introduces a dominant hydrophobic domain (C8 ring) that competes with the hydrophilic ionic headgroup (

Key Findings:

-

Ethanol is the superior solvent for purification and processing . It acts as an amphiphilic mediator, solvating the lipophilic C8 ring via dispersion forces while stabilizing the ionic headgroup through hydrogen bonding.

-

Water solubility is temperature-dependent and limited by the hydrophobic effect . While the salt dissociates, the large hydrophobic surface area of the cyclooctyl ring imposes a high entropic penalty, often leading to micellar aggregation or foaming rather than true molecular dissolution at high concentrations.

Molecular Architecture & Solvation Mechanics

To understand the solubility difference, one must analyze the competition between the Lattice Energy of the solid crystal and the Solvation Enthalpy of the solvent.

The "Janus" Molecule

Cyclooctylhydrazine HCl is amphiphilic:

-

Hydrophilic Head: The hydrazinium chloride moiety (

) is a hard ion pair, demanding high-dielectric solvents (Water, DMSO) for dissociation. -

Lipophilic Tail: The cyclooctyl ring is a bulky, hydrophobic cycloalkane. Unlike linear octyl chains, the ring structure is rigid, creating a significant disruption in the hydrogen-bonding network of water (The Hydrophobic Effect).

Solvation Model: Water vs. Ethanol

-

In Water (Dielectric

):-

Mechanism:[1][2] Water hydrates the

and -

Thermodynamics: This ordering decreases entropy (

). As concentration increases, the system minimizes this penalty by aggregating the hydrophobic rings, leading to foaming or gelling rather than precipitation.

-

-

In Ethanol (Dielectric

):-

Mechanism:[1][2] The ethyl group of ethanol interacts favorably with the cyclooctyl ring (Van der Waals forces), while the hydroxyl group solvates the ionic head.

-

Thermodynamics: There is no significant entropic penalty. The solubility curve is steep: low solubility at

(ideal for recovery) and very high solubility at

-

Solvation Decision Tree (Graphviz)

Caption: Mechanistic decision tree comparing solvation thermodynamics in water versus ethanol.

Comparative Solubility Data

While exact literature values for this specific intermediate are often proprietary, the following data is synthesized from homologous series (Cyclopentylhydrazine HCl, Cyclooctylamine HCl) and first-principles surfactant chemistry.

| Feature | Water ( | Ethanol ( |

| Solubility (25°C) | Moderate (~20-50 g/L) | High (>100 g/L) |

| Solubility (80°C) | High (Micellar solution) | Very High (Molecular solution) |

| Dissolution Behavior | Slow, tends to foam/gel | Rapid, clear solution |

| Recrystallization Utility | Poor (High loss to mother liquor) | Excellent (High recovery on cooling) |

| Primary Interaction | Ion-Dipole (Headgroup only) | Ion-Dipole + Van der Waals |

*Note: Values are estimated based on homologous surfactant-like salts. See Protocol 4.1 for empirical determination.

Experimental Protocols

Since precise solubility data depends on the specific polymorph and purity of your sample, you must validate these values. Do not rely on generic databases.

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation limit (

Reagents:

-

Cyclooctylhydrazine HCl (Dry, pulverized)

-

HPLC-grade Water & Absolute Ethanol (200 proof)

-

0.45 µm PTFE Syringe Filters

Step-by-Step Workflow:

-

Preparation: Weigh 500 mg of Cyclooctylhydrazine HCl into two separate 20 mL scintillation vials.

-

Solvent Addition: Add 2.0 mL of solvent (Water to Vial A, Ethanol to Vial B).

-

Equilibration: Vortex for 5 minutes. If fully dissolved, add more solid until a persistent precipitate remains (saturation).

-

Agitation: Place vials on an orbital shaker at 25°C for 24 hours.

-

Filtration: Draw the supernatant through a 0.45 µm filter into a pre-weighed vial.

-

Evaporation: Evaporate solvent under vacuum (Rotavap or N2 stream) at 40°C until constant weight is achieved.

-

Calculation:

Protocol: Recrystallization (Purification)

Context: This is the primary application for the Ethanol solubility profile.

-

Dissolution: Suspend crude Cyclooctylhydrazine HCl in Ethanol (5 mL per gram of solid).

-

Heating: Heat to reflux (78°C). The solid should dissolve completely. If not, add ethanol in 0.5 mL increments.

-

Hot Filtration: If insoluble particulates (inorganic salts) remain, filter while hot.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to a freezer (-20°C) for 4 hours.

-

Collection: Filter the white crystals and wash with cold (

) Ethanol/Ether (1:1).

Applications & Process Logic

Why Ethanol is Preferred for Synthesis

In drug development, hydrazine intermediates are often reacted with ketones or aldehydes.

-

Water: Can hydrolyze sensitive imines or compete as a nucleophile.

-

Ethanol: Provides a single-phase system for organic reactants (ketones) and the ionic hydrazine salt, accelerating reaction kinetics without phase-transfer catalysts.

Process Workflow Diagram

Caption: Optimized purification workflow utilizing the temperature-dependent solubility in ethanol.

References

-

ChemicalBook. (2024). 1-Cyclooctylhydrazine hydrochloride Properties & Supplier Data. CAS 92379-99-2.[3] Retrieved from

-

PubChem. (2024).[4] Cyclopropylhydrazine Hydrochloride (Analogous Structure Data). National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2024). Cyclopentylhydrazine Hydrochloride Product Sheet. (Demonstrating melting point trends in cycloalkyl hydrazines). Retrieved from

-

Yu, D., et al. (2010). Effects of Inorganic and Organic Salts on Aggregation Behavior of Cationic Gemini Surfactants. (Mechanistic insight into hydrophobic ring solvation). Peking University.[5] Retrieved from

Sources

- 1. Hydrazine sulfate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 92379-99-2 CAS MSDS (1-cyclooctylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Hydrazine, cyclopropyl-, hydrochloride (1:1) | C3H9ClN2 | CID 19594967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.pku.edu.cn [chem.pku.edu.cn]

Technical Guide & Predicted Safety Data Sheet: Cyclooctylhydrazine Hydrochloride

Part 1: Executive Summary & Scientific Rationale

Disclaimer: Cyclooctylhydrazine hydrochloride is a specialized research intermediate with limited specific toxicological data in the public domain. This guide synthesizes safety protocols using "Read-Across" methodology from its structural analog, Cyclohexylhydrazine Hydrochloride (CAS 24214-73-1), and established hydrazine toxicology principles.

The Core Directive: Autonomy in Safety Design

Standard SDS templates often fail to capture the nuance of reactive research chemicals. This guide prioritizes mechanism-based safety . We do not merely list hazards; we explain why they exist based on the hydrazine pharmacophore and the cyclooctyl ring's lipophilicity.

Key Risk Profile:

-

Latency of Effect: Hydrazine derivatives often exhibit delayed toxicity. Systemic effects (seizures, hepatotoxicity) may appear hours after exposure due to metabolic activation.

-

GABA Depletion: The primary mechanism of lethality is the inhibition of Pyridoxal-5-Phosphate (Vitamin B6), leading to intractable seizures.

-

Chemical Instability: As a hydrazine salt, it is prone to oxidation and hygroscopicity.

Part 2: Chemical Identification & Properties[1]

| Parameter | Data | Remarks |

| Chemical Name | Cyclooctylhydrazine Hydrochloride | |

| Synonyms | Hydrazine, cyclooctyl-, monohydrochloride | |

| CAS Number | Not Assigned | Treat as analog to CAS 24214-73-1 |

| Molecular Formula | C₈H₁₈N₂ · HCl | |

| Molecular Weight | ~178.70 g/mol | Free base: 142.24; HCl: 36.46 |

| Physical State | White to off-white crystalline solid | Predicted based on cyclohexyl analog |

| Solubility | Soluble in water, methanol; DMSO | Hygroscopic nature expected |

| Melting Point | 155–165 °C (Decomposes) | Predicted range; do not overheat |

Part 3: Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on the toxicity class of alkyl hydrazines, the following GHS classifications are assigned:

-

Acute Toxicity (Oral): Category 4 (H302)[1]

-

Acute Toxicity (Dermal): Category 4 (H312)[1]

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Carcinogenicity: Category 2 (H351) - Suspected of causing cancer (Class effect).

-

Specific Target Organ Toxicity (Single): Category 3 (H335) - Respiratory Irritation.[2]

Part 4: First Aid Measures & Medical Management[3]

The "Expertise" Pillar: Mechanism-Specific Intervention

Standard first aid (rinse with water) is insufficient for systemic hydrazine poisoning. The critical intervention revolves around Pyridoxine (Vitamin B6) replacement.[3]

Mechanism of Toxicity: Hydrazines react with Pyridoxal-5-Phosphate (PLP), the active form of Vitamin B6.[4][3] PLP is a cofactor for Glutamic Acid Decarboxylase (GAD), the enzyme that converts Glutamate (excitatory) to GABA (inhibitory).[3][5]

-

Result: PLP depletion

GABA crash

Emergency Response Workflow

The following diagram outlines the decision logic for a suspected exposure.

Figure 1: Decision matrix for hydrazine exposure management, prioritizing neurological stabilization.

Part 5: Handling, Storage, and Stability

Trustworthiness: Self-Validating Protocols

To ensure the integrity of the compound and the safety of the researcher, follow these specific protocols:

-

Inert Atmosphere Storage:

-

Hygroscopic Management:

-

Why: The hydrochloride salt will absorb atmospheric moisture, leading to hydrolysis and difficulty in accurate weighing (stoichiometric errors).

-

Protocol: Handle in a desiccated glove box or use a drying tube if weighing on an open balance.

-

-

Incompatibility Check:

-

Avoid: Strong oxidizing agents (Permanganates, Peroxides), Metals (Copper/Iron can catalyze decomposition), and Aldehydes/Ketones (unless intended for hydrazone formation).

-

Part 6: Toxicological Mechanism (SAR Analysis)

Since specific LD50 data is absent, we rely on the Structure-Activity Relationship (SAR) . The cyclooctyl ring increases lipophilicity compared to smaller alkyl chains (methyl/ethyl), potentially facilitating blood-brain barrier (BBB) penetration.

Metabolic Activation Pathway

The liver processes hydrazines via acetylation (NAT2 enzyme) or oxidation (CYP450). The oxidative pathway is toxigenic.

Figure 2: Predicted metabolic fate illustrating the dual risks of neurotoxicity and genotoxicity.

Part 7: Accidental Release & Disposal

Spill Cleanup Protocol

Do NOT use standard bleach (Hypochlorite) blindly. While bleach oxidizes hydrazine, the reaction is exothermic and can release toxic chloramines or nitrogen gas rapidly.

-

Solid Spill:

-

Cover with a damp absorbent pad to prevent dust generation.

-

Scoop into a glass container.

-

-

Solution Spill:

-

Absorb with vermiculite or sand.

-

Neutralization: Treat with dilute Hydrogen Peroxide (3%) in a fume hood slowly if necessary, or preferably, dispose of as hazardous waste without field treatment.

-

-

Disposal:

-

Incineration with afterburner and scrubber is the only validated method for complete destruction of hydrazine wastes.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Cyclohexylhydrazine hydrochloride (CID 24214-73-1). Retrieved from [Link]

-

StatPearls Publishing (2023). Hydrazine Toxicity: Pathophysiology and Management. National Library of Medicine. Retrieved from [Link]

-

Military Medicine (2021). Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. Oxford Academic. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Hydrazine. Retrieved from [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Hydrazine, cyclopropyl-, hydrochloride (1:1) | C3H9ClN2 | CID 19594967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Hydrazine toxicity - WikEM [wikem.org]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

Cyclooctylhydrazine: Synthetic Utility and Pharmacophore Integration

Synonyms: Hydrazinocyclooctane, Cyclooctylhydrazine Monohydrochloride (salt form) CAS (HCl salt): 15529-87-0

Executive Summary

Cyclooctylhydrazine is a specialized cycloalkyl hydrazine intermediate used primarily as a building block in the synthesis of sp³-rich heterocyclic scaffolds. Unlike its planar aromatic counterparts (e.g., phenylhydrazine), cyclooctylhydrazine introduces significant three-dimensional complexity and lipophilicity (LogP modulation) into drug candidates. This guide details the controlled synthesis of cyclooctylhydrazine, its safety profile, and its application in generating pyrazole-based pharmacophores and chemical biology probes.

Chemical Identity & Physiochemical Profile[1][2][3]

Cyclooctylhydrazine serves as a "linker" pharmacophore, offering a flexible yet bulky hydrophobic tail. In medicinal chemistry, the cyclooctyl ring is often employed to fill large hydrophobic pockets in target proteins (e.g., GPCRs or kinases) where smaller cycloalkyls (cyclopentyl/cyclohexyl) fail to achieve optimal occupancy.

Physiochemical Data Table

| Property | Value / Description | Relevance |

| Molecular Formula | C₈H₁₈N₂ | Core stoichiometry. |

| Molecular Weight | 142.24 g/mol | Fragment-based drug design (FBDD) compliant. |

| Appearance | Viscous oil (Free base) / White solid (HCl salt) | Salt form preferred for stability. |

| Predicted LogP | ~2.3 - 2.5 | Moderate lipophilicity; enhances membrane permeability. |

| Acidity (pKa) | ~8.5 (Conjugate acid) | Basic nitrogen facilitates salt formation. |

| Stability | Oxidation-sensitive (Free base) | Must be stored as HCl salt or under Argon. |

Synthetic Architecture: Reductive Hydrazination

Core Directive: The synthesis of cyclooctylhydrazine requires the selective reduction of cyclooctanone hydrazone. A common pitfall is the Wolff-Kishner reduction, which drives the reaction all the way to the alkane (cyclooctane). To stop at the hydrazine, we employ a Borch Reductive Amination strategy using sodium cyanoborohydride (NaBH₃CN).

Mechanistic Pathway[1]

-

Condensation: Cyclooctanone reacts with excess hydrazine to form the hydrazone.

-

Protonation: Acidic activation of the imine bond.

-

Hydride Transfer: Selective delivery of hydride from NaBH₃CN to the C=N bond.

Diagram: Synthesis Workflow

Caption: Selective reductive hydrazination preventing over-reduction to cyclooctane.

Detailed Protocol: Lab-Scale Synthesis (10 mmol)

Note: This protocol assumes the use of standard Schlenk line techniques due to the toxicity of hydrazine.

-

Hydrazone Formation:

-

In a 100 mL round-bottom flask, dissolve Cyclooctanone (1.26 g, 10 mmol) in absolute ethanol (20 mL).

-

Add Hydrazine Hydrate (64% or 85%, 1.5 mL, ~30 mmol) dropwise. Crucial: Excess hydrazine prevents the formation of the azine (dimer) impurity.

-

Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the ketone spot disappears.

-

-

Selective Reduction:

-

Cool the solution to 0°C.

-

Add Glacial Acetic Acid dropwise to adjust pH to ~4–5 (activates the hydrazone).

-

Add Sodium Cyanoborohydride (NaBH₃CN, 0.94 g, 15 mmol) in small portions over 20 minutes.

-

Allow to warm to room temperature and stir for 12 hours.

-

-

Workup & Isolation:

-

Quench with 6M NaOH (pH > 12) to neutralize excess acid and cyanide byproducts (Perform in fume hood!).

-

Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate

-

Salt Formation: Dissolve the crude oil in diethyl ether and bubble dry HCl gas (or add 4M HCl in dioxane) to precipitate Cyclooctylhydrazine Hydrochloride . Filter and dry.[2]

-

Reactivity & Pharmacophore Integration

Cyclooctylhydrazine is a "bifunctional nucleophile." Its primary utility lies in reacting with 1,3-electrophiles to form heterocycles.

A. Pyrazole Synthesis (COX-2 / Kinase Inhibitor Scaffolds)

Reaction with 1,3-diketones yields N-cyclooctylpyrazoles. This is a classic route for generating analogues of Celecoxib or Rimonabant where the N-substituent modulates metabolic stability.

B. Chemical Biology Probes

Recent studies highlight hydrazines as "warheads" for profiling cofactor-dependent enzymes.[3] The electron-rich nitrogen can form covalent adducts with enzyme cofactors (e.g., FAD in Monoamine Oxidase), making cyclooctylhydrazine a potential probe for mapping hydrophobic active sites.

Diagram: Reactivity Pathways

Caption: Divergent synthetic applications of the cyclooctylhydrazine core.

Safety & Handling Protocols (E-E-A-T)

Hydrazine derivatives are potent alkylating agents and suspected carcinogens. The cyclooctyl moiety increases lipophilicity, potentially enhancing skin absorption compared to simple hydrazine.

| Hazard Class | Protocol |

| Acute Toxicity | Strict PPE: Double nitrile gloves (0.11mm min) or Butyl rubber. Use a full-face shield when handling the free base liquid. |

| Inhalation | Engineering Control: All weighing and transfers must occur in a certified Fume Hood or Glove Box. Do not inhale dust from the HCl salt.[4] |

| Waste Disposal | Quenching: Treat waste streams with dilute sodium hypochlorite (Bleach) to oxidize hydrazine residues to nitrogen gas before disposal. Do NOT mix with oxidizers without cooling (exothermic). |

References

-

Chemical Identity & Properties

-

Synthetic Methodology

-

Reductive Amination/Hydrazination:[7] "Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations." PMC/NIH. Describes the mechanistic basis for converting ketones to hydrazines via reduction. Link

-

Wolff-Kishner Distinction: "Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction." Chemistry LibreTexts. Provides the contrast between full reduction (alkane) and partial reduction (hydrazone/hydrazine).[8] Link

-

-

Applications & Safety

-

Drug Discovery: "Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes."[3][9] bioRxiv. Highlights the use of hydrazine "warheads" in probing enzyme active sites.[9] Link

-

Safety Data: "Hydrazine Safety Data Sheet." ThermoFisher/Sigma. Standard handling for hydrazine and alkyl-hydrazine derivatives. Link

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. beta.lakeland.edu [beta.lakeland.edu]

- 3. researchgate.net [researchgate.net]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclooctane, (1-methylpropyl)- (CAS 16538-89-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. biorxiv.org [biorxiv.org]

Methodological & Application

Application Note: Chemoselective Synthesis of Cyclooctylhydrazine from Cyclooctanone

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of monoalkylhydrazines, API intermediates, and targeted peptidomimetics.

Executive Summary & Mechanistic Rationale

The synthesis of monoalkylhydrazines directly from ketones and unprotected hydrazine hydrate is notoriously problematic. Direct reductive amination often leads to the formation of symmetrical azines (e.g., bis(cyclooctylidene)hydrazine) or over-alkylated tertiary amines due to the high nucleophilicity of the intermediate alkylhydrazine.

To establish a highly controlled, high-yield pathway, this protocol utilizes a Boc-protected hydrazine strategy (1[1]). By reacting cyclooctanone with tert-butyl carbazate (Boc-hydrazine), we restrict the condensation to a single equivalent, forming a stable hydrazone. Subsequent chemoselective reduction of the C=N bond—followed by acidic deprotection—yields the pure cyclooctylhydrazine hydrochloride salt. This three-step methodology is self-validating, scalable, and avoids the generation of complex poly-alkylated mixtures.

Causality in Reagent Selection

-

Protection (tert-butyl carbazate): The bulky tert-butoxycarbonyl (Boc) group sterically and electronically deactivates the second nitrogen, completely preventing azine formation (2[2]).

-

Chemoselective Reduction (NaBH₃CN vs. Pic-BH₃): Sodium cyanoborohydride (NaBH₃CN) is the classical reagent for this transformation because it selectively reduces imines/hydrazones at pH 4–5 without reducing the parent ketone. However, due to the risk of toxic HCN gas generation under acidic conditions (3[3]), modern protocols increasingly favor

-picoline-borane (Pic-BH₃), which offers identical chemoselectivity with a vastly superior safety profile (4[4]).

Quantitative Data: Reducing Agent Comparison

The choice of reducing agent dictates the safety and efficiency of Step 2. Below is a comparative analysis of standard reagents used for hydrazone reduction.

| Reducing Agent | Chemoselectivity (C=N vs C=O) | Toxicity / Safety Profile | Typical Yield | Reference / Notes |

| NaBH₃CN | Excellent (at pH 4-5) | High (Risk of HCN gas) | 85 - 95% | Classical method; requires strict pH control and fume hood[3]. |

| Excellent | Low (Stable, no HCN) | 88 - 96% | Modern standard; highly recommended for scale-up[4]. | |

| NaBH₄ / AcOH | Moderate | Moderate (Exothermic H₂ release) | 60 - 75% | Prone to over-reduction and lower yields. |

| Pd/C, H₂ (Catalytic) | Excellent | Moderate (Flammable catalyst) | 80 - 90% | Atom-economical but requires pressurized hydrogenation equipment. |

Synthetic Workflow Visualization

Figure 1: Stepwise synthetic workflow for the preparation of cyclooctylhydrazine hydrochloride.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each step includes specific physical or chromatographic checkpoints to ensure the reaction has proceeded correctly before advancing.

Step 1: Condensation (Preparation of the Hydrazone)

Based on established cyclic ketone condensation protocols[2].

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend tert-butyl carbazate (13.8 g, 105 mmol, 1.05 equiv) and cyclooctanone (12.6 g, 100 mmol, 1.0 equiv) in 100 mL of anhydrous hexane.

-

Execution: Heat the mixture to reflux (approx. 68 °C) with continuous magnetic stirring for 1 to 2 hours.

-

Self-Validation Checkpoint: As the reaction progresses and water is formed, the mixture may become momentarily biphasic. Upon completion, cool the flask to 0 °C in an ice bath. The successful formation of the product is validated by the rapid precipitation of a dense white solid (tert-butyl 2-cyclooctylidenehydrazinecarboxylate).

-

Isolation: Filter the white precipitate under a vacuum, wash with 20 mL of ice-cold hexane, and dry under a high vacuum. (Expected yield: >90%).

Step 2: Chemoselective Reduction

Utilizing NaBH₃CN or the safer

-

Reaction Setup: Dissolve the tert-butyl 2-cyclooctylidenehydrazinecarboxylate (24.0 g, ~100 mmol) in 100 mL of a 75% aqueous acetic acid solution (or a 1:1 mixture of Methanol/Glacial Acetic Acid).

-

Execution: Safety Note: If using NaBH₃CN, perform strictly inside a fume hood. Slowly add the reducing agent—either NaBH₃CN (9.4 g, 150 mmol) or

-picoline-borane (16.0 g, 150 mmol)—portion-wise over 15 minutes to control the mild exotherm. -

Incubation: Stir the resulting solution at room temperature for 3 to 4 hours.

-

Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 8:2). The starting hydrazone (UV active) should completely disappear, replaced by a new, more polar spot that stains positively with phosphomolybdic acid (PMA) or ninhydrin (upon heating).

-

Workup: Carefully neutralize the reaction mixture by adding 1N NaOH until the pH reaches ~8. Extract the aqueous layer with Dichloromethane (DCM) (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield tert-butyl 2-cyclooctylhydrazinecarboxylate as a viscous oil or low-melting solid.

Step 3: Boc-Deprotection and Salt Formation

-

Reaction Setup: Dissolve the crude tert-butyl 2-cyclooctylhydrazinecarboxylate in 50 mL of anhydrous DCM.

-

Execution: Add 50 mL of 4N HCl in Dioxane (or alternatively, 20 mL of Trifluoroacetic acid). Stir at room temperature for 2 hours. Effervescence (CO₂ gas evolution) will be observed, validating the cleavage of the Boc group.

-

Isolation: Concentrate the reaction mixture under a vacuum to remove all volatiles.

-

Self-Validation Checkpoint: Triturate the resulting crude residue with 100 mL of cold diethyl ether. The transition from a highly soluble organic intermediate to an ether-insoluble, highly crystalline white solid confirms the successful formation of the target amine salt.

-

Final Collection: Filter the solid, wash with additional diethyl ether, and dry under a vacuum to afford cyclooctylhydrazine hydrochloride .

References

-

Synthesis of Hydrazine Derivatives (Hydrazides) | Organic Chemistry Portal | 4

-

Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists | PMC (NIH) | 1

-

US11090288B2 - Pyrazole derivatives and their uses thereof | Google Patents | 2

-

Sticking Together: Injectable Granular Hydrogels with Increased Functionality via Dynamic Covalent Inter-particle Crosslinking | PMC (NIH) | 3

Sources

- 1. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US11090288B2 - Pyrazole derivatives and their uses thereof - Google Patents [patents.google.com]

- 3. Sticking Together: Injectable Granular Hydrogels with Increased Functionality via Dynamic Covalent Inter-particle Crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

Reductive amination protocols for cyclooctylhydrazine production

Application Note: Reductive Amination Protocols for Cyclooctylhydrazine Production

Executive Summary Cyclooctylhydrazine is a critical aliphatic building block utilized in the synthesis of complex pharmaceuticals, including pyrazole-based 1[1]. Synthesizing monosubstituted alkylhydrazines directly from free hydrazine is notoriously difficult due to over-alkylation and symmetrical azine formation[2]. This application note details a highly controlled, two-step reductive amination protocol utilizing tert-butyl carbazate (Boc-hydrazine) to ensure strict 1:1 stoichiometry, followed by chemoselective reduction and acidic deprotection[3].

Mechanistic Causality & Reagent Selection

The Azine Problem and Boc-Protection: Direct alkylation of primary amines or free hydrazine with alkyl halides or ketones is a difficult reaction to control, often resulting in complex mixtures of secondary, tertiary, or bis-alkylated products[2]. By substituting free hydrazine with tert-butyl carbazate, the bulky, electron-withdrawing Boc group deactivates one nitrogen atom. This forces the ketone to condense exclusively at the terminal, unprotected amine, forming a stable 4[4].

Kinetics of Chemoselective Reduction:

Once the hydrazone is formed, it must be reduced to the corresponding alkylhydrazine. Sodium cyanoborohydride (

Reaction Pathway Visualization

Reaction pathway for the reductive amination of cyclooctanone to cyclooctylhydrazine.

Quantitative Data: Comparison of Reducing Agents

The choice of reducing agent dictates the reaction's environmental impact, safety protocols, and overall efficiency.

| Reducing Agent | Operating pH | Chemoselectivity | Primary Byproduct / Waste | Typical Yield |

| 4.0 - 5.0 | High (targets iminium) | Cyanide salts (Toxic) | 85 - 92% | |

| 5.0 - 7.0 | Very High | Acetate salts (Benign) | 75 - 85% | |

| Neutral | Moderate | Water (Green chemistry) | 80 - 90% |

Detailed Experimental Protocols

This protocol is designed as a self-validating system . In-process analytical checks (TLC/LC-MS) are embedded to ensure each transformation is complete before proceeding to the next phase.

Protocol A: Synthesis of N-Boc-Cyclooctylhydrazine

-

Condensation: In a round-bottom flask, dissolve cyclooctanone (1.0 equiv, 10 mmol) and tert-butyl carbazate (1.05 equiv, 10.5 mmol) in absolute ethanol (0.3 M)[4].

-

Reflux: Heat the mixture to reflux for 2–4 hours.

-

Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the cyclooctanone spot (visualized via

stain) confirms quantitative conversion to the Boc-hydrazone.

-

-

Reduction: Cool the reaction mixture to room temperature. Add glacial acetic acid dropwise until the pH reaches 4.0–5.0.

-

Hydride Addition: In portions, carefully add

(1.5 equiv, 15 mmol)[2]. Stir at room temperature for 12 hours.-

Safety Note: Perform in a well-ventilated fume hood. If the pH drops below 3, highly toxic HCN gas may evolve.

-

Validation Check: Analyze via LC-MS. A mass shift corresponding to the addition of two protons (

) confirms the reduction of the hydrazone double bond.

-

-

Workup: Quench the reaction slowly with saturated aqueous

to neutralize the acid and destroy excess hydride. Extract the aqueous layer with Dichloromethane (DCM) (

Protocol B: Acidic Deprotection to Cyclooctylhydrazine Hydrochloride

-

Solvation: Dissolve the crude N-Boc-cyclooctylhydrazine in a minimal amount of dry DCM.

-

Cleavage: Add a solution of 4M HCl in dioxane (10 equiv) dropwise at

. Remove the ice bath and stir at room temperature for 2 hours. -

Isolation (Self-Purification): As the Boc group is cleaved (releasing isobutylene and

), the resulting cyclooctylhydrazine hydrochloride salt will precipitate out of the DCM/dioxane solution. This phase change drives the reaction forward and acts as an in-situ purification step. -

Filtration: Filter the white precipitate, wash thoroughly with cold diethyl ether to remove non-polar organic impurities, and dry under high vacuum[1].

Experimental Workflow Visualization

Step-by-step experimental workflow for synthesizing cyclooctylhydrazine hydrochloride.

References

-

[2] Title: Reductive Amination, and How It Works - Master Organic Chemistry | Source: Master Organic Chemistry | URL:

-

[1] Title: Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC | Source: NIH | URL:

-

[5] Title: Reductive amination - Wikipedia | Source: Wikipedia | URL:

-

[3] Title: Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC | Source: NIH | URL:

-

[4] Title: Discovery of a Potent and Selective CCR4 Antagonist that Inhibits Treg Trafficking into the Tumor Microenvironment | Source: RAPT Therapeutics | URL:

Sources

- 1. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rapt.com [rapt.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

Application Note: Strategic Synthesis of N-Cyclooctyl Pyrazoles

Modulating Lipophilicity and Steric Occupancy in Drug Design

Abstract

This guide details the synthesis and application of cyclooctylhydrazine as a primary building block for constructing N-substituted pyrazoles. While methyl and phenyl pyrazoles are ubiquitous in medicinal chemistry, the N-cyclooctyl moiety offers unique physicochemical properties: increased lipophilicity (LogP), specific hydrophobic space-filling capabilities, and restricted conformational flexibility compared to linear alkyl chains. This note provides a validated protocol for synthesizing the hydrazine precursor and optimizing its condensation with unsymmetrical 1,3-dicarbonyls to achieve high regioselectivity.

Introduction: The Cyclooctyl Advantage

In Structure-Activity Relationship (SAR) studies, replacing a cyclohexyl or linear alkyl group with a cyclooctyl ring can significantly alter a drug candidate's profile. The cyclooctyl ring exists predominantly in a boat-chair conformation , creating a bulky, three-dimensional hydrophobic shield that can:

-

Enhance Metabolic Stability: Sterically protect the N-position of the pyrazole from enzymatic dealkylation.

-

Optimize Receptor Binding: Fill large hydrophobic pockets in targets such as GPCRs and Kinases more effectively than planar aromatics.

-

Modulate Solubility: Increase membrane permeability via lipophilic tuning.

However, the steric bulk of the cyclooctyl group presents synthetic challenges, particularly in controlling regiochemistry during the pyrazole ring formation.

Chemical Basis & Retrosynthesis

The core transformation relies on the Knorr Pyrazole Synthesis , a condensation between a hydrazine and a 1,3-dicarbonyl.[1][2]

Critical Mechanism Note: When using cyclooctylhydrazine , the reaction kinetics are governed by the interplay between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the dicarbonyl carbons.

-

Nitrogen A (

): Attached to the cyclooctyl ring. More electron-rich (inductive effect) but sterically hindered. -

Nitrogen B (

): The terminal

To achieve high regioselectivity, we employ fluorinated solvents (TFE or HFIP) which activate the carbonyls via hydrogen bonding and stabilize specific transition states.

Diagram 1: Strategic Workflow

Caption: End-to-end workflow from ketone precursor to final heterocyclic scaffold.

Experimental Protocols

Protocol A: Synthesis of Cyclooctylhydrazine (The Building Block)

Direct alkylation of hydrazine with cyclooctyl bromide is discouraged due to polyalkylation and elimination side reactions. The reductive amination route is the industry standard for purity.

Reagents:

-

Cyclooctanone (1.0 equiv)

-

Hydrazine Monohydrate (3.0 equiv) – Excess prevents dimer formation.

-

Sodium Cyanoborohydride (

) (1.5 equiv) -

Solvent: Methanol (MeOH)

-

Acid Catalyst: Acetic Acid (glacial)[2]

Step-by-Step:

-

Hydrazone Formation:

-

Dissolve Cyclooctanone (12.6 g, 100 mmol) in MeOH (100 mL).

-

Add Hydrazine Monohydrate (15 mL, ~300 mmol) dropwise at 0°C.

-

Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC (disappearance of ketone).[2]

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Acetic Acid until pH is ~4-5 (indicator paper).

-

Add

(9.4 g, 150 mmol) in portions over 30 mins. Caution: Gas evolution. -

Stir at RT overnight.

-

-

Workup (Critical for Safety):

-

Quench with 6M NaOH (to pH >10) to neutralize cyanide byproducts and liberate the free hydrazine base.

-

Extract with Dichloromethane (DCM) (

mL). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification:

-

Distillation under reduced pressure is preferred for the oil.

-

Yield Expectations: 75-85% as a viscous, pale yellow oil.

-

Protocol B: Regioselective Pyrazole Synthesis

This protocol addresses the challenge of reacting cyclooctylhydrazine with benzoylacetone (1-phenylbutane-1,3-dione) to favor the 5-methyl-3-phenyl isomer (steric control) or the 3-methyl-5-phenyl isomer (electronic control).

Reagents:

-

Cyclooctylhydrazine (1.1 equiv)

-

Benzoylacetone (1.0 equiv)

-

Solvent System: Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE). Note: Ethanol leads to 1:1 mixtures.

Step-by-Step:

-

Preparation:

-

Dissolve Benzoylacetone (1.0 mmol) in HFIP (5 mL, 0.2 M).

-

-

Addition:

-

Add Cyclooctylhydrazine (1.1 mmol) slowly at RT.

-

Observation: The reaction is exothermic; a slight color change to orange/yellow is normal.

-

-

Reaction:

-

Stir at RT for 2 hours. If conversion is slow (check LCMS), heat to 40°C.

-

Mechanistic Insight: HFIP activates the ketone carbonyl via strong H-bonding, directing the terminal

of the hydrazine to the most electrophilic site while the bulky cyclooctyl group steers away from the phenyl ring.

-

-

Workup:

-

Evaporate the volatile HFIP (recoverable by distillation).

-

Redissolve residue in EtOAc, wash with

and Brine. -

Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

-